3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride
Description
3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is a synthetic organic compound with a hexanone backbone (six-carbon chain with a ketone group at position 3). Its structure includes:
- 5-(N,N-dimethylamino)methyl group: A dimethylamino moiety linked via a methylene bridge to the fifth carbon, forming a quaternary ammonium center.
- Methylchloride counterion: The dimethylamino group is methylated to create a positively charged quaternary ammonium chloride salt, influencing solubility and bioavailability.
This compound belongs to a class of molecules with opioid-like activity, structurally related to methadone and normethadone.
Properties
CAS No. |
63765-86-6 |
|---|---|
Molecular Formula |
C22H30ClNO |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride |
InChI |
InChI=1S/C22H30NO.ClH/c1-6-21(24)22(18(2)17-23(3,4)5,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,18H,6,17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YWYPAAYCGZXQOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride typically involves multiple steps, starting with the formation of the hexanone backbone. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: In biological research, 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride is used to study enzyme interactions and metabolic pathways. It can serve as a probe to understand the behavior of biological systems.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmaceuticals.
Industry: Industrially, this compound is utilized in the production of specialty chemicals, coatings, and materials. Its properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Length: Methadone and dipipanone use a heptanone backbone (seven carbons), whereas the target compound and normethadone use hexanone (six carbons). Longer backbones may enhance metabolic stability or receptor affinity .
Amino Group Variations: The target compound’s 5-(N,N-dimethylamino)methyl group differs from methadone’s 6-dimethylamino direct substitution. Norpipanone and dipipanone feature piperidinyl groups, which are bulkier and less basic than dimethylamino groups, affecting receptor selectivity .
Ionization State: The methylchloride quaternary ammonium salt in the target compound contrasts with the hydrochloride salts of normethadone and methadone.
Pharmacological and Physicochemical Properties
Table 2: Property Comparison
Key Findings:
- Lipophilicity: The target compound’s diphenyl groups and quaternary structure contribute to higher predicted LogP than methadone or normethadone, suggesting prolonged tissue retention.
- Receptor Interactions: Methadone’s direct 6-dimethylamino substitution aligns with high μ-opioid affinity. The target compound’s structural deviation may reduce affinity but improve selectivity for peripheral opioid receptors .
Biological Activity
Chemical Structure and Properties
Chemical Name: 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride
Molecular Formula: CHClN
Molecular Weight: 359.94 g/mol
The compound features a hexanone backbone with a dimethylamino group and two phenyl rings, contributing to its lipophilicity and potential interaction with biological membranes.
Pharmacological Effects
- Analgesic Properties:
- CNS Activity:
- Toxicity Profile:
Case Studies
- A study conducted on isomethadone indicated that it could induce analgesia in rodent models without significant side effects at therapeutic doses. The study reported a dose-dependent response in pain relief, with minimal adverse effects observed at lower concentrations .
- Another investigation into the pharmacokinetics of related compounds revealed that these substances have a prolonged half-life, suggesting potential for chronic pain management but also raising concerns for accumulation and toxicity over time .
Table: Summary of Biological Activities
The analgesic effects are hypothesized to be mediated through the modulation of opioid receptors in the central nervous system. The dimethylamino group enhances lipophilicity, allowing better penetration through the blood-brain barrier, thus facilitating interaction with these receptors.
Q & A
Q. What are the optimal synthetic routes for 3-Hexanone, 5-(N,N-dimethylamino)methyl-4,4-diphenyl-, methylchloride?
- Methodological Answer : The synthesis involves introducing the dimethylamino and diphenyl groups onto the hexanone backbone. A common approach includes:
- Step 1 : Alkylation of 4,4-diphenyl-3-hexanone with a dimethylaminomethyl group via nucleophilic substitution.
- Step 2 : Quaternization with methyl chloride to form the methylchloride salt, enhancing solubility.
Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC. Evidence from analogous compounds (e.g., 6-(dimethylamino)-4,4-diphenyl derivatives) highlights the use of polar aprotic solvents like DMF for improved reactivity .
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of diphenyl (aromatic protons at δ 7.2–7.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98%).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode identifies the molecular ion peak (e.g., [M+Cl]) .
Q. What factors influence the solubility of this compound in aqueous and organic solvents?
- Methodological Answer : The methylchloride salt enhances aqueous solubility due to ionic character. For organic solvents:
- Polar solvents (e.g., DMSO, methanol) : High solubility due to dipole-dipole interactions.
- Nonpolar solvents (e.g., hexane) : Limited solubility; use sonication or co-solvents (e.g., 10% DMSO in water).
Solubility profiles should be validated via UV-Vis spectroscopy at λ~270 nm (aromatic absorption band) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?
- Methodological Answer : Contradictions in activity (e.g., analgesic vs. antitussive effects) may arise from assay variability. To address this:
- Standardized assays : Use in vitro receptor-binding studies (e.g., μ-opioid receptor affinity via radioligand displacement).
- Dose-response curves : Compare EC values across studies, ensuring consistent cell lines (e.g., CHO-K1 transfected with human receptors).
- Meta-analysis : Pool data from peer-reviewed studies (e.g., PubMed, CAS databases) to identify trends .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound at pH 3–9 (buffered solutions) and 25–60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS.
- Light sensitivity : Store samples in amber vials and test under UV/visible light exposure (300–800 nm) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to opioid receptors (PDB ID: 4DKL). Focus on key residues (e.g., Asp147, Tyr148).
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns. Analyze binding free energy via MM-PBSA.
- QSAR models : Corolate substituent effects (e.g., diphenyl groups) with activity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
